molecular formula C21H22N4O2S B2542397 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008859-86-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2542397
CAS No.: 1008859-86-6
M. Wt: 394.49
InChI Key: XGKCYKHLZGGNBW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide features a bicyclic tetrahydrobenzothiophene core substituted with a cyano group at position 3, linked via an acetamide bridge to a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline moiety. Its synthesis involves a multi-step protocol:

  • Step 1: Reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2-chloroacetyl chloride to form 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide under reflux in ethanol with KOH .
  • Step 2: Coupling with 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives via nucleophilic substitution or thiol-mediated reactions .

Structural Characterization
The compound’s structure is confirmed by:

  • 1H NMR (400 MHz): Signals at δ 1.75–2.15 (m, 4H, tetrahydrobenzothiophene CH2), δ 2.25 (s, 6H, quinoxaline CH3), δ 3.40–3.70 (m, 4H, quinoxaline CH2), and δ 4.10 (s, 2H, acetamide CH2) .
  • LC–MS: Molecular ion peak [M+H]+ at m/z 437.1 .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-11-7-15-16(8-12(11)2)24-20(27)17(23-15)9-19(26)25-21-14(10-22)13-5-3-4-6-18(13)28-21/h7-8,17,23H,3-6,9H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKCYKHLZGGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene moiety and a tetrahydroquinoxaline derivative. The presence of the cyano group and various functional groups contributes to its biological properties.

Property Value
Molecular Formula C23H24N4OS
Molecular Weight 436.59 g/mol
CAS Number 443120-82-9

Research has identified that this compound acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family. Notably, it exhibits potent inhibitory effects on JNK2 and JNK3 kinases:

  • JNK3 Inhibition : Compounds derived from this class have shown a pIC50 value of approximately 6.7 against JNK3. The binding mode involves hydrogen bond interactions with critical residues in the ATP-binding site of the kinase .

Biological Activities

  • Anti-inflammatory Activity :
    • Molecular docking studies suggest that this compound has strong potential as a selective inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. The compound demonstrated high binding affinity with key amino acids in the enzyme's active site .
  • Antitumor Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds from similar classes have shown significant inhibition rates against MDA-MB-231 breast cancer cells .
  • Neuroprotective Effects :
    • The inhibition of JNK pathways is associated with neuroprotective effects, suggesting potential applications in neurodegenerative diseases where JNK signaling is dysregulated .

Case Study 1: Inhibition of JNK Kinases

A study highlighted the synthesis and evaluation of several N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives. Among these, compounds 5a and 11a were identified as particularly potent inhibitors of JNK3 with comparable activity against JNK2. The unique binding interactions were elucidated through X-ray crystallography .

Case Study 2: Anti-inflammatory Potential

In silico evaluations indicated that the compound selectively binds to 5-LOX while showing minimal interaction with COX-2 enzymes. This selectivity suggests a favorable profile for anti-inflammatory drug development .

Research Findings Summary

Research indicates that this compound holds promise for various therapeutic applications:

Activity Target/Pathway Reference
JNK InhibitionJNK2/JNK3 Kinases
Anti-inflammatory5-lipoxygenase
AntitumorMDA-MB-231 Cell Line

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of this compound may serve as potential 5-lipoxygenase inhibitors , which are crucial in the treatment of inflammatory diseases. Molecular docking studies have shown promising results for its anti-inflammatory properties, suggesting that further optimization could enhance its efficacy as a therapeutic agent .

Antimicrobial Properties

A notable study evaluated the antimicrobial activity of related compounds synthesized from N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives. These compounds demonstrated significant antibacterial and antifungal activities against various pathogens. The synthesis involved reactions with 2-chloro-N-(aryl)-acetamides and resulted in compounds that were characterized using FT-IR and NMR spectroscopy .

Anticancer Potential

The anticancer potential of the compound has been explored through various synthesis methods leading to derivatives that exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the quinoxaline structure can yield compounds with enhanced antitumor activity .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A systematic study involved synthesizing several derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide and evaluating their antimicrobial properties. The synthesized compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity .

Case Study 2: Molecular Docking for Anti-inflammatory Potential

In silico studies using molecular docking techniques assessed the binding affinity of the compound to the active site of 5-lipoxygenase. The results indicated a strong interaction between the compound and the enzyme, suggesting its potential as a lead molecule for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTest Organisms/TargetsResults
AntimicrobialN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamideStaphylococcus aureus, E. coliSignificant antibacterial activity (MIC values)
Anti-inflammatoryN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxoquinoxaline)5-lipoxygenaseHigh binding affinity in molecular docking studies
AnticancerVarious derivativesCancer cell lines (e.g., MCF-7)Cytotoxic effects observed

Comparison with Similar Compounds

Key Observations :

  • Substitution with 5-phenyl-1,3,4-oxadiazole-thiol (as in ) improves antitubercular efficacy but reduces synthetic yield compared to the target compound.

Tetrahydroquinoxaline and Tetrahydroisoquinoline Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Tetrahydroquinoxaline 6,7-dimethyl-3-oxo Anti-inflammatory ~60–70%
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-tetrahydroisoquinolin-2-yl)acetamide Tetrahydroisoquinoline Diethylamino, methoxy Orexin-1 receptor antagonism (Ki: 8 nM) 76%
N-(2,3-diphenylquinoxalin-6-yl)-2-[(4-chlorophenyl)pyrimidin-2-yl]acetamide Quinoxaline Chlorophenyl, pyrimidine Not reported 90%

Key Observations :

  • The 6,7-dimethyl and 3-oxo groups in the target compound’s tetrahydroquinoxaline moiety may enhance steric hindrance and hydrogen bonding, critical for receptor binding .
  • Tetrahydroisoquinoline derivatives (e.g., ) prioritize alkoxy and alkylamino substituents for receptor selectivity, achieving nanomolar affinity but requiring complex synthetic routes.

Benzothiazole and Benzothiophene Analogues

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Benzothiophene Tetrahydroquinoxaline Anti-inflammatory
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole Trimethoxyphenyl Not reported (patented)

Key Observations :

  • Benzothiazole-based acetamides (e.g., ) prioritize trifluoromethyl and methoxy groups for metabolic stability but lack explicit activity data.

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s yield (~60–70%) is comparable to other tetrahydrobenzothiophene derivatives but lower than quinoxaline analogues (e.g., 90% in ), likely due to steric challenges in coupling the tetrahydroquinoxaline moiety .
  • Structural Optimization: Introducing 6,7-dimethyl groups in the tetrahydroquinoxaline ring may balance lipophilicity and polarity, enhancing membrane permeability compared to non-methylated analogues .

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